Product packaging for 1-Chloro-4-(dimethoxymethyl)benzene(Cat. No.:CAS No. 3395-81-1)

1-Chloro-4-(dimethoxymethyl)benzene

Cat. No.: B1580983
CAS No.: 3395-81-1
M. Wt: 186.63 g/mol
InChI Key: YRNBYTFFWMWTGG-UHFFFAOYSA-N
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Description

1-Chloro-4-(dimethoxymethyl)benzene is a high-purity organic compound with the molecular formula C9H11ClO2 and a molecular weight of 186.64 . This chemical serves as a valuable building block in organic synthesis, primarily functioning as a protected form of 4-chlorobenzaldehyde. The dimethoxymethyl group is an acetal, which is stable under basic and neutral conditions but can be readily removed under mild acidic conditions to regenerate the parent aldehyde . This protective strategy is crucial in multi-step synthesis, allowing chemists to shield the reactive aldehyde functionality while performing transformations on other parts of the molecule, such as manipulating the aryl chloride moiety via metal-catalyzed cross-coupling reactions . The use of protective groups like this is indispensable in the preparation of complex molecules in medicinal, carbohydrate, and drug design chemistry . As a reagent, it facilitates the chemoselective synthesis of various pharmaceuticals, agrochemicals, and intermediates. Proper storage conditions recommend an inert atmosphere at room temperature to maintain product stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO2 B1580983 1-Chloro-4-(dimethoxymethyl)benzene CAS No. 3395-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(dimethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNBYTFFWMWTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334420
Record name 1-Chloro-4-(dimethoxymethyl)benzene
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Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3395-81-1
Record name 1-Chloro-4-(dimethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobenzaldehyde dimethyl acetal
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Synthetic Methodologies for 1 Chloro 4 Dimethoxymethyl Benzene

Direct Acetalization Protocols

Direct acetalization involves the reaction of 4-chlorobenzaldehyde (B46862) with two equivalents of methanol (B129727). The reaction is reversible and typically requires a catalyst and the removal of the water byproduct to drive the equilibrium towards the formation of the acetal (B89532). libretexts.org

Acid catalysis is the most conventional method for acetal formation. The acid activates the carbonyl carbon of the aldehyde, making it more susceptible to nucleophilic attack by methanol. This process can be promoted by both Brønsted and Lewis acids.

Brønsted acids, or proton donors, are frequently used to catalyze the formation of acetals. The mechanism begins with the protonation of the carbonyl oxygen of 4-chlorobenzaldehyde, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgeudl.eu This is followed by a nucleophilic attack from methanol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, generating a resonance-stabilized carbocation. A final attack by a second methanol molecule, followed by deprotonation, yields the stable 1-Chloro-4-(dimethoxymethyl)benzene acetal. libretexts.orgeudl.eu A variety of Brønsted acids have been employed for acetal synthesis, including chiral Brønsted acids for asymmetric synthesis, although this is more relevant for creating chiral acetals. rsc.orguea.ac.uk For simple acetalizations, catalysts such as perchloric acid adsorbed on silica (B1680970) gel have proven to be extremely efficient. organic-chemistry.org

Lewis acids, or electron-pair acceptors, also effectively catalyze acetalization by coordinating to the carbonyl oxygen. This coordination polarizes the carbon-oxygen double bond, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol. A range of Lewis acid catalysts are effective for this transformation under mild conditions. For instance, zirconium tetrachloride (ZrCl4) is a highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds. organic-chemistry.org Other examples include cerium(III) trifluoromethanesulfonate and lanthanide triflates. organic-chemistry.org In some related syntheses, such as the chlorination of hydroquinone dimethyl ether, titanium tetrachloride has been used as a Lewis acid catalyst. google.comgoogle.com

Catalyst TypeExample CatalystGeneral ConditionsReference
Brønsted AcidPerchloric acid on silica gel (HClO₄-SiO₂)Solvent-free or with an alcohol as solvent organic-chemistry.org
Lewis AcidZirconium tetrachloride (ZrCl₄)Mild reaction conditions organic-chemistry.org
Lewis AcidCerium(III) trifluoromethanesulfonate (Ce(OTf)₃)With tri-sec-alkyl orthoformate and alcohol organic-chemistry.org
Lewis AcidTitanium tetrachloride (TiCl₄)Catalytic quantities for related reactions google.comgoogle.com

In recent years, photoorganocatalysis has emerged as a mild and green methodology for acetal formation. rsc.orgresearchgate.net These methods utilize an organic photocatalyst, such as thioxanthenone or Schreiner's thiourea, and a low-energy light source, like household lamps, to facilitate the reaction under neutral conditions. rsc.orgresearchgate.netuoa.gr This approach is highly efficient for the acetalization of a wide variety of aromatic aldehydes, including substituted benzaldehydes. rsc.orgresearchgate.net The reaction mechanism is believed to involve the photo-excited catalyst initiating a hydrogen atom transfer process. This methodology is advantageous as it avoids the use of strong acids and often proceeds in high yields. researchgate.netresearchgate.net

PhotocatalystLight SourceKey FeaturesReference
ThioxanthenoneHousehold lampsMild, green, and highly efficient rsc.orgresearchgate.net
Schreiner's ThioureaHousehold lampsInexpensive and effective for various aromatic aldehydes researchgate.netuoa.gr
Eosin YVisible lightNeutral conditions, tolerates acid-sensitive groups organic-chemistry.org

The principles of green chemistry, which advocate for waste prevention, high atom economy, and the use of less hazardous chemicals, are increasingly being applied to acetal synthesis. uniroma1.itbeilstein-journals.orgrsc.org Many of the modern methods for synthesizing this compound align with these principles.

Solvent-free reaction conditions represent a significant step towards greener synthesis. ugm.ac.id For example, the acetalization of aldehydes using perchloric acid adsorbed on silica gel can be carried out efficiently without a solvent. organic-chemistry.org Similarly, a catalytic system based on cobaloxime, generated in situ from CoCl₂ and dimethylglyoxime, has been developed for the efficient acetalization of carbonyl compounds under mild, solvent-free conditions. mdpi.com The photoorganocatalytic routes are also considered green due to their use of non-toxic catalysts, low energy input, and mild reaction conditions. rsc.orgresearchgate.net These approaches minimize the generation of corrosive and toxic waste associated with traditional acid catalysis. uniroma1.itbeilstein-journals.org

Acid-Catalyzed Formations of this compound

Precursor Derivatization and Convergent Synthesis

While the most direct route to this compound is the acetalization of 4-chlorobenzaldehyde, alternative, multi-step synthetic strategies can be envisioned. These convergent syntheses involve the creation of the target molecule from different precursors through various chemical transformations.

The immediate precursor, 4-chlorobenzaldehyde, is commercially available but can also be synthesized via methods such as the hydrolysis of 4-chlorobenzal chloride or the oxidation of 4-chlorobenzyl alcohol. wikipedia.org

Synthesis of 4-Chlorobenzaldehyde as an Acetal Precursor

The principal and most direct route to this compound involves the acetalization of 4-chlorobenzaldehyde. Therefore, the efficient synthesis of this aldehyde is a critical first step. Several methods have been developed for the preparation of 4-chlorobenzaldehyde, starting from readily available materials like p-chlorotoluene.

One common industrial method involves the side-chain chlorination of p-chlorotoluene, followed by hydrolysis. In this process, p-chlorotoluene is reacted with chlorine gas at elevated temperatures (160-180°C) in the presence of an initiator to form p-chlorobenzyl chloride. google.com This intermediate is then subjected to catalytic hydrolysis over a period of 6 to 12 hours to yield 4-chlorobenzaldehyde. google.com Another established, albeit older, method involves the hydrolysis of p-chlorobenzal chloride using aqueous lead nitrate (B79036).

A more direct approach is the liquid-phase oxidation of p-chlorotoluene. Research has demonstrated the efficacy of manganese-containing ZSM-5 zeolites as catalysts for this transformation. rsc.orgrsc.org Under optimized conditions, using acetic acid as a solvent and in the presence of HBr and water, this method can achieve a p-chlorotoluene conversion of 93.8% with a high selectivity of 90.5% for 4-chlorobenzaldehyde. rsc.orgrsc.org Other reported methods for the synthesis of 4-chlorobenzaldehyde include the reaction of p-chlorotoluene with chromyl chloride, the diazotization of p-aminobenzaldehyde followed by treatment with cuprous chloride, and the formylation of chlorobenzene (B131634) using carbon monoxide and aluminum chloride.

Once 4-chlorobenzaldehyde is obtained, it is converted to this compound through acetalization. This reaction is typically carried out using trimethyl orthoformate in methanol. ut.ac.ir The process is often catalyzed by a variety of acidic catalysts. Studies have shown that microwave irradiation in the presence of a catalytic amount of TMSCl or AlCl3 can efficiently and chemoselectively protect the aldehyde to form the corresponding dimethyl acetal. ut.ac.ir This method is noted for its speed and high yields. ut.ac.ir Another efficient method involves the use of trace amounts of conventional acids, such as hydrochloric acid, which can catalyze the reaction smoothly at ambient temperature without the need to remove the water byproduct. This approach is lauded for its broad substrate scope and environmentally friendly nature.

Table 1: Comparison of Synthetic Methods for 4-Chlorobenzaldehyde
Starting MaterialReagentsKey ConditionsReported Yield/Selectivity
p-ChlorotolueneCl2, then catalytic hydrolysis160-180°C for chlorinationData not specified
p-ChlorotolueneO2, Mn-ZSM-5 catalyst, HBr100°C, 8 hours93.8% conversion, 90.5% selectivity
p-Chlorobenzal chlorideAqueous lead nitrateNot specifiedData not specified

Advanced Methodologies for Constructing this compound from Diverse Aryl Scaffolds

Modern synthetic organic chemistry offers more sophisticated and versatile approaches to construct functionalized aromatic compounds like this compound, starting from a wider range of aryl precursors. These advanced methodologies often employ transition metal catalysis to achieve C-C and C-O bond formations with high efficiency and selectivity.

One promising strategy involves the cross-coupling of aryl halides or their derivatives with a reagent that can introduce the dimethoxymethyl group or a protected formyl equivalent. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the general principles of modern cross-coupling reactions can be applied. For instance, nickel-catalyzed cross-coupling reactions have been successfully employed for the reaction of chromene acetals with boronic acids. organic-chemistry.orgnih.govnih.gov This demonstrates the feasibility of coupling acetal-containing fragments with aryl partners. A hypothetical approach could involve the Suzuki-Miyaura coupling of 4-chlorophenylboronic acid with a suitable brominated acetal, or a related nickel-catalyzed coupling. The synthesis of 4-chlorophenylboronic acid itself is well-established, often starting from 4-chloroaniline or p-dichlorobenzene. chemicalbook.comwipo.int

Another advanced approach is the direct functionalization of C-H bonds in simpler aryl scaffolds. Rhodium-catalyzed C-H activation has emerged as a powerful tool for the selective introduction of functional groups onto aromatic rings. nih.govnih.govorganic-chemistry.org A potential, though not explicitly reported, route could involve the rhodium-catalyzed formylation of chlorobenzene at the para position, followed by in-situ or subsequent acetalization. Such C-H functionalization reactions offer an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials.

Furthermore, palladium-catalyzed formylation of aryl halides presents a viable pathway to the precursor aldehyde from different aryl halides. For example, 1-bromo-4-chlorobenzene could be subjected to a palladium-catalyzed formylation reaction, followed by acetalization to yield the final product. This two-step sequence allows for the construction of the target molecule from a different halogenated benzene (B151609) derivative.

These advanced methodologies, while not yet specifically documented for the direct synthesis of this compound in the provided information, represent the forefront of synthetic strategy and offer plausible and efficient routes to this and other substituted aryl acetals from a diverse array of starting materials.

Table 2: Potential Advanced Synthetic Approaches
Aryl ScaffoldProposed MethodologyKey Transformation
4-Chlorophenylboronic acidNickel- or Palladium-catalyzed Cross-CouplingCoupling with a brominated acetal equivalent
ChlorobenzeneRhodium-catalyzed C-H Activation/FormylationDirect introduction of a formyl group
1-Bromo-4-chlorobenzenePalladium-catalyzed FormylationConversion of bromide to a formyl group

Reactivity and Transformational Chemistry of 1 Chloro 4 Dimethoxymethyl Benzene

Chemical Transformations of the Dimethoxymethyl Group

The dimethoxymethyl group serves as a stable protecting group for the formyl functionality of 4-chlorobenzaldehyde (B46862). Its chemical transformations primarily revolve around its removal (deprotection) to regenerate the aldehyde or its conversion into other related acetal (B89532) structures.

Deprotection Pathways to Regenerate 4-Chlorobenzaldehyde

The conversion of 1-Chloro-4-(dimethoxymethyl)benzene back to 4-chlorobenzaldehyde is a common and crucial step in synthetic sequences. This is typically achieved under hydrolytic conditions, though other methods involving silyl (B83357) halides or photochemical means have also been developed.

Acid-catalyzed hydrolysis is the most conventional method for the deprotection of acetals. The reaction involves the protonation of one of the methoxy (B1213986) oxygens, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which rapidly decomposes to the aldehyde and a second molecule of methanol. lookchem.com The entire process is reversible, and to drive the reaction to completion, an excess of water is typically used. organic-chemistry.org

Various acid catalysts can be employed, ranging from simple mineral acids to solid-supported acids which can offer advantages in terms of ease of work-up.

Transacetalization is a related process where the deprotection is carried out in the presence of another carbonyl compound, often acetone, which acts as a scavenger for the diol or alcohol. organic-chemistry.org In the context of this compound, the reaction is typically performed in wet solvents or aqueous acid to favor the formation of the desired aldehyde. organic-chemistry.org

Table 1: Selected Acid-Catalyzed Deprotection Methods

Catalyst/ReagentConditionsKey FeaturesReference
Aqueous Acid (e.g., HCl, H₂SO₄)Aqueous solvent, heat may be requiredStandard, widely used method for acetal hydrolysis. lookchem.com
Perchloric acid on silica (B1680970) gelSolvent-free or in an appropriate solventEfficient, inexpensive, and reusable heterogeneous catalyst. organic-chemistry.org
Erbium(III) triflate (Er(OTf)₃)Wet nitromethane, room temperatureVery gentle Lewis acid catalyst for chemoselective cleavage. organic-chemistry.org
Indium(III) trifluoromethanesulfonateAcetone, room temperature or microwave heatingDeprotection occurs under neutral conditions. organic-chemistry.org

Silyl halides, particularly trimethylsilyl (B98337) iodide (TMSI), provide a powerful and often milder alternative for the cleavage of acetals under non-hydrolytic conditions. acsgcipr.orgwikipedia.org The mechanism is believed to involve the initial formation of a trimethylsilyl oxonium ion upon reaction of the acetal with TMSI. orgsyn.org This is followed by a nucleophilic attack of the iodide ion on one of the methyl groups, yielding a trimethylsilyl ether and methyl iodide. The resulting silylated intermediate is then readily hydrolyzed upon aqueous workup to afford the final aldehyde product. orgsyn.org

TMSI can be generated in situ from the more stable and less expensive trimethylsilyl chloride (TMSCl) and sodium iodide, which is a common practice. acsgcipr.org Research has also shown that TMSCl alone can efficiently deprotect aromatic dimethyl acetals, such as 4-chlorobenzaldehyde dimethyl acetal, to yield the corresponding aldehyde in good yields under mild conditions. jst.go.jpresearchgate.net This was an unexpected finding as TMSCl was previously thought to be insufficient for this transformation without additives. jst.go.jpresearchgate.net The reaction with TMSCl is sensitive to moisture, as any HCl produced can also catalyze the deprotection. jst.go.jp

Table 2: Silyl Halide Reagents for Acetal Deprotection

ReagentConditionsMechanism/NotesReference
Trimethylsilyl iodide (TMSI)CH₂Cl₂, CHCl₃, or CH₃CN; often at room temp or belowLewis acidic silicon activates the acetal, followed by nucleophilic attack by iodide. The reagent is often generated in situ. acsgcipr.orgwikipedia.orgucla.edu
Trimethylsilyl chloride (TMSCl)CH₂Cl₂, room temperatureEfficient for aromatic acetals. The mechanism involves TMSCl as the sole deprotecting agent. jst.go.jpresearchgate.net
(Trimethylsilyl)bis(fluorosulfuryl)imideCH₂Cl₂, -78 °CHighly efficient catalytic method (5 mol %) for deprotection under neutral, anhydrous conditions. lookchem.com

Beyond acid- and silyl-based methods, acetals can be cleaved through oxidative or photochemical pathways. Ozone is known to react smoothly with acetals to yield the corresponding esters. niscpr.res.in The reactivity is highly dependent on the conformation of the acetal group, requiring a specific antiperiplanar arrangement of lone pair orbitals on the oxygen atoms relative to the acetal C-H bond. niscpr.res.inmsu.edu For this compound, ozonolysis would be expected to produce methyl 4-chlorobenzoate.

Photochemical methods offer a means of deprotection under neutral conditions, often with high selectivity. These reactions can be triggered by direct irradiation or through the use of a photosensitizer. The mechanism can involve processes like photoinduced electron transfer. acs.org For instance, a variety of aromatic aldehydes have been successfully protected and deprotected using photochemical methods, highlighting the utility of light as a reagent for controlling such transformations. jst.go.jp

Interconversion to Other Acetal Derivatives (e.g., Diethyl Acetals, Cyclic Acetals)

The dimethoxymethyl group of this compound can be converted to other acetal derivatives through a process known as transacetalization. This reaction is typically acid-catalyzed and involves reacting the dimethyl acetal with a different alcohol or a diol in excess. organic-chemistry.orgjst.go.jp

For example, reacting this compound with an excess of ethanol (B145695) under acidic conditions will lead to an equilibrium with the corresponding diethyl acetal and methanol. Removing the more volatile methanol from the reaction mixture drives the equilibrium towards the formation of the new acetal. Similarly, reaction with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst will yield the corresponding cyclic acetal (a 1,3-dioxolane (B20135) or 1,3-dioxane (B1201747) derivative, respectively). These reactions are reversible and governed by thermodynamic control.

Reactions Involving the Halogenated Aromatic Ring

The chloro-substituent on the benzene (B151609) ring renders the molecule susceptible to a range of reactions characteristic of aryl halides. The acetal group is generally stable under the conditions used for many of these transformations, allowing it to function effectively as a protected aldehyde while the aromatic ring is modified.

Aryl chlorides are typically less reactive than the corresponding bromides or iodides in many catalytic reactions. wikipedia.org However, significant advances in catalyst development have made the use of aryl chlorides common in modern organic synthesis.

Key transformations involving the C-Cl bond include:

Nucleophilic Aromatic Substitution (SNAr): This reaction is generally difficult for chlorobenzene (B131634) itself and requires harsh conditions of high temperature and pressure. libretexts.orgsarthaks.com The reactivity can be enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the chlorine, but the dimethoxymethyl group is not strongly activating for this pathway.

Palladium-Catalyzed Cross-Coupling Reactions: This is the most significant class of reactions for modifying the aromatic ring of this compound.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl chloride with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org While aryl chlorides are challenging substrates, highly active catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands have been developed to facilitate these couplings in high yields. acs.orgresearchgate.net This allows for the synthesis of various 4-substituted biphenyl (B1667301) derivatives from this compound.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine, or even ammonia (B1221849) equivalents. wikipedia.orgnih.gov As with Suzuki coupling, specialized ligand systems are crucial for achieving high efficiency with aryl chloride substrates. researchgate.netlibretexts.org This reaction provides a direct route to N-aryl anilines and related compounds.

Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an internal alkyne.

Heck Coupling: This reaction forms a substituted alkene by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base.

These coupling reactions demonstrate the utility of this compound as a building block, where the chloro-substituent serves as a handle for complex molecule construction, with the aldehyde functionality remaining protected for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr) Strategies on the Chlorinated Benzene Moiety

Nucleophilic aromatic substitution (SNAr) on this compound involves the replacement of the chlorine atom by a nucleophile. This reaction is generally challenging for simple aryl chlorides but can be facilitated by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org In the case of this compound, the dimethoxymethyl group is considered weakly electron-donating, which does not significantly activate the ring towards traditional SNAr.

However, under forcing conditions, such as high temperatures and strong nucleophiles, substitution can occur. For instance, the reaction of chlorobenzene with concentrated sodium hydroxide (B78521) at temperatures exceeding 350°C yields phenol, demonstrating that such transformations are possible, albeit under harsh conditions. libretexts.org The presence of strong bases can also promote an elimination-addition mechanism via a benzyne (B1209423) intermediate. stackexchange.com In this pathway, a proton is abstracted from a carbon adjacent to the chlorine, followed by the elimination of the chloride ion to form a highly reactive benzyne. The nucleophile then adds to the benzyne, resulting in the substituted product. stackexchange.com

For this compound, the presence of electron-withdrawing groups at the ortho or para positions would significantly enhance the rate of SNAr by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.orgchegg.com Without such activating groups, achieving high yields in SNAr reactions with this compound typically requires specialized conditions or catalytic systems.

Cross-Coupling Reactions of this compound

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as a viable substrate in several such transformations.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods in modern organic synthesis. researchgate.net These reactions typically involve the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.orgwhiterose.ac.uk

This compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (with organoboron reagents), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes). The reactivity of aryl chlorides in these reactions is generally lower than that of aryl bromides or iodides. libretexts.org However, the use of specialized ligands, such as bulky, electron-rich phosphines, can facilitate the oxidative addition of the aryl chloride to the palladium center, enabling efficient coupling. pitt.edu

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerCatalyst/LigandProduct Type
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / SPhosBiaryl
HeckAlkenePd(OAc)₂ / P(o-tol)₃Substituted alkene
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuIArylalkyne
Buchwald-HartwigAminePd₂(dba)₃ / BINAPArylamine

This table presents a generalized overview of potential reactions. Specific conditions and yields will vary based on the exact reactants and ligands used.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly effective alternative to palladium-based systems, particularly for the activation of less reactive aryl chlorides. wisc.edu Nickel catalysts can facilitate the coupling of this compound with a wide array of nucleophiles, including organozinc reagents (Negishi coupling), amines, and alcohols. uni-regensburg.deresearchgate.net

Recent advancements have demonstrated the utility of nickel-photoredox catalysis, which allows for cross-coupling reactions to proceed under mild, room-temperature conditions. uni-regensburg.de These methods often employ a photosensitizer that, upon irradiation with visible light, initiates an electron transfer process that facilitates the catalytic cycle. For instance, the use of tert-butylamine (B42293) as a bifunctional additive in nickel-photoredox cross-coupling has been shown to be highly efficient for the formation of carbon-oxygen bonds. uni-regensburg.de

The chlorine atom of this compound can be converted into an organometallic species, most notably a Grignard reagent. The formation of a Grignard reagent involves the reaction of the aryl chloride with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF). youtube.combyjus.com While the formation of Grignard reagents from aryl chlorides can be more challenging to initiate than from the corresponding bromides or iodides, it is a feasible and synthetically useful transformation. chemspider.comsciencemadness.org

Once formed, the Grignard reagent, 4-(dimethoxymethyl)phenylmagnesium chloride, acts as a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. byjus.comwalisongo.ac.id

Table 2: Reactions of 4-(dimethoxymethyl)phenylmagnesium chloride

ElectrophileProduct Functional Group
AldehydeSecondary alcohol
KetoneTertiary alcohol
EsterTertiary alcohol (after double addition)
Carbon dioxideCarboxylic acid
Dimethylformamide (DMF)Aldehyde (after hydrolysis) walisongo.ac.id

Functionalization at Benzylic and Other Positions Adjacent to the Acetal Group (e.g., Aldol-Type Reactions)

The dimethoxymethyl group in this compound is an acetal, which serves as a protecting group for a formyl group (aldehyde). Hydrolysis of the acetal under acidic conditions readily yields 4-chlorobenzaldehyde. This aldehyde is a versatile precursor for a variety of functionalization reactions at the benzylic position.

For instance, 4-chlorobenzaldehyde can participate in Aldol-type reactions, where it reacts with enolates of ketones or esters to form β-hydroxy carbonyl compounds. It can also undergo Wittig reactions to form alkenes, or be reduced to the corresponding alcohol, 4-chlorobenzyl alcohol. This alcohol can then be further functionalized, for example, by conversion to 1-chloro-4-(chloromethyl)benzene, a reactive benzylic halide. nih.gov

Electrophilic Aromatic Substitution Patterns on the Substituted Benzene Ring

Electrophilic aromatic substitution (SEAr) involves the reaction of an aromatic ring with an electrophile, leading to the substitution of a hydrogen atom. wikipedia.org The existing substituents on the benzene ring direct the position of the incoming electrophile. In this compound, there are two substituents to consider: the chloro group and the dimethoxymethyl group.

The chloro group is an ortho-, para-directing but deactivating substituent. The dimethoxymethyl group is also considered to be ortho-, para-directing and is weakly activating. When both groups are present, their directing effects are cooperative. Therefore, electrophilic substitution is expected to occur at the positions ortho to the dimethoxymethyl group (and meta to the chloro group).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgyoutube.combyjus.com The specific conditions for these reactions would need to be carefully controlled to avoid reaction with the acetal group, which can be sensitive to strong acids.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄1-Chloro-4-(dimethoxymethyl)-2-nitrobenzene
BrominationBr₂, FeBr₃2-Bromo-1-chloro-4-(dimethoxymethyl)benzene
SulfonationSO₃, H₂SO₄2-Chloro-5-(dimethoxymethyl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃1-(2-Chloro-5-(dimethoxymethyl)phenyl)ethanone

Mechanistic Investigations and Reaction Pathway Elucidation for 1 Chloro 4 Dimethoxymethyl Benzene Chemistry

Unraveling Acetal (B89532) Formation and Hydrolysis Mechanisms

The formation of an acetal from an aldehyde and an alcohol, and its reverse reaction, hydrolysis, are fundamental, reversible processes in organic chemistry. chemistrysteps.comorganicchemistrytutor.com The mechanism for the formation of 1-Chloro-4-(dimethoxymethyl)benzene from 4-chlorobenzaldehyde (B46862) and methanol (B129727) proceeds through a hemiacetal intermediate. libretexts.orglibretexts.orgnumberanalytics.com This reaction is typically acid-catalyzed and involves several distinct steps:

Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen of 4-chlorobenzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon. libretexts.orgnih.gov

First Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiacetal. libretexts.org

Deprotonation: A base (such as another methanol molecule or the conjugate base of the acid catalyst) removes a proton to yield the neutral hemiacetal intermediate. libretexts.orglibretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Formation of an Oxonium Ion: The lone pair electrons on the adjacent methoxy (B1213986) group assist in the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion. libretexts.org

Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion. libretexts.org

Final Deprotonation: Deprotonation of the newly added methoxy group regenerates the acid catalyst and yields the final acetal product, this compound. libretexts.org

The choice of catalyst is paramount in controlling the kinetics of acetal formation and hydrolysis. Since alcohols are weak nucleophiles, an acid catalyst is essential to accelerate the reaction by activating the carbonyl group. libretexts.orglibretexts.org The nature and strength of the acid can have a profound impact on reaction efficiency and selectivity.

Brønsted Acids: Traditional catalysts include strong mineral acids (like H₂SO₄) and sulfonic acids (like p-toluenesulfonic acid). organicchemistrytutor.com Organic acids, such as benzoic acid, have also been shown to catalyze acetalization. nih.gov

Lewis Acids & Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and acidic ion-exchange resins (e.g., Amberlyst-15), are often employed in industrial settings. mdpi.com Studies on the acetalization of glycerol (B35011) show a direct correlation between catalyst acidity and glycerol conversion. mdpi.com For instance, BEA zeolites exhibit high catalytic activity, and the initial activity of USY zeolites increases with the Si/Al ratio up to a certain point. mdpi.com Acid ion-exchange resins have demonstrated higher activities than zeolites in some instances. mdpi.com

Organometallic Catalysts: Specific metal complexes can also catalyze acetal formation. For example, iridium(I) complexes have been computationally studied for the catalysis of cyclic acetal formation from unsaturated alcohols. acs.org

Chiral Catalysts: For substrates with multiple hydroxyl groups, chiral catalysts can offer high regioselectivity. Chiral phosphoric acids (CPAs) have been used effectively in the regioselective acetal protection of diols in monosaccharides, demonstrating that the catalyst can control which hydroxyl group reacts. nih.gov

The thermodynamic stability of the product is also a key factor. The formation of five- or six-membered cyclic acetals is often thermodynamically favored over their acyclic counterparts. organicchemistrytutor.com While this compound is an acyclic acetal, the principles of catalysis remain the same, focusing on the efficient generation of the key oxocarbenium ion intermediate.

Catalyst TypeExampleKey Findings/ApplicationReference
Ion-Exchange ResinAmberlyst-15Found to be a suitable and highly active catalyst for acetalization of glycerol with acetaldehyde, achieving 70-80% glycerol conversion. mdpi.com
ZeoliteBEA ZeoliteShowed the highest catalytic activity (75.6 mmol/h·gcat) among tested zeolites for glycerol acetalization, with high selectivity to the five-membered ring product. mdpi.com
Chiral Phosphoric Acid(R)-Ad-TRIPUsed for catalyst-controlled regioselective acetal protection of monosaccharide diols, achieving high regioselectivity (up to >25:1). nih.gov
Lewis AcidAuCl₃Obtained up to 94% yield of acetals from glycerol under mild reaction conditions. mdpi.com

Direct experimental observation of transition states is exceptionally challenging due to their fleeting nature. However, a combination of advanced spectroscopic and computational methods can provide profound insights into their structure, energy, and the reaction pathways they govern.

Spectroscopic Methods: Frequency-domain spectroscopy can be used to characterize the transition states of isomerizing systems. nih.govosti.govosti.gov This technique involves analyzing the pattern of rovibrational energy levels near the reaction barrier. A characteristic "dip" in the spacing between certain vibrational levels provides a signature of the transition state. nih.gov This data allows for the determination of barrier heights and helps to distinguish between vibrational modes that are actively involved in the reaction coordinate and those that are merely spectators. nih.gov While primarily applied to isomerization, the principles can be extended to probe the potential energy surfaces of other reactions, including the formation and cleavage of bonds during acetal hydrolysis.

Computational Approaches: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. acs.org For the related Iridium(I)-catalyzed formation of cyclic acetals, DFT calculations have been used to map out the entire catalytic cycle. acs.org These studies identified the rate-limiting step as the reductive elimination that forms the final acetal product and characterized the structures of key intermediates, such as Ir-bound vinyl ethers and Ir(III) hydrido-alkyl species. acs.org For the hydrolysis of this compound, computational modeling could be used to calculate the energy profile for the protonation steps and the formation and reaction of the critical oxocarbenium ion intermediate, providing a detailed picture of the transition states involved.

Mechanistic Pathways in Cross-Coupling Reactions Involving Aryl Halide Acetals

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.comwiley-vch.de The molecule's aryl chloride moiety serves as the electrophilic partner in these reactions. wikipedia.org The acetal group is generally stable to the conditions of many cross-coupling reactions, making it an effective protecting group for the corresponding benzaldehyde.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester). numberanalytics.comlibretexts.org

Heck Reaction: Coupling with an alkene. numberanalytics.comorganic-chemistry.org

Sonogashira Coupling: Reaction with a terminal alkyne. numberanalytics.com

Negishi Coupling: Coupling with an organozinc reagent. numberanalytics.com

Stille Coupling: Reaction with an organostannane reagent. numberanalytics.com

The mechanisms of these palladium-catalyzed reactions are generally understood to proceed via a catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states. libretexts.orgnih.gov

Generic Catalytic Cycle:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. wikipedia.orgnih.gov This is often the rate-determining step and results in the formation of a square planar arylpalladium(II) halide intermediate. libretexts.org

Transmetalation (for Suzuki, Stille, Negishi, etc.): In this step, the organic group from the organometallic nucleophile (e.g., organoboron, organozinc) is transferred to the arylpalladium(II) complex, displacing the halide. wikipedia.orgnih.gov This forms a diorganopalladium(II) intermediate. For the Suzuki reaction, this step typically requires a base. nih.gov

Reductive Elimination: The two organic fragments on the diorganopalladium(II) intermediate couple and are eliminated from the metal center, forming the new C-C bond in the final product. wikipedia.orgnih.gov This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Heck Reaction Variation: In the Heck reaction, the pathway differs after oxidative addition. Instead of transmetalation, the arylpalladium(II) intermediate undergoes:

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by insertion of the alkene into the palladium-aryl bond.

β-Hydride Elimination: A hydrogen atom from the carbon beta to the palladium center is eliminated, forming the C=C double bond of the product and a hydridopalladium(II) complex. This step generally proceeds to give the trans alkene product. organic-chemistry.org The subsequent reductive elimination of HX with the help of a base regenerates the Pd(0) catalyst.

The acetal moiety on the benzene (B151609) ring can influence the reaction rate through electronic effects. As a weakly electron-donating group, it can slightly modulate the reactivity of the aryl chloride in the oxidative addition step.

Stereochemical Control and Diastereoselectivity in Derivatizations of this compound

While this compound itself is achiral, its derivatization can generate new stereocenters, making stereochemical control a critical consideration.

Control in Acetal Formation: If the acetal were formed from a chiral diol instead of methanol, a chiral cyclic acetal would result. The stereochemistry of this process can be controlled. For example, catalyst-controlled regioselective acetalizations using chiral phosphoric acids have shown high levels of selectivity in sugar chemistry, demonstrating that the choice of catalyst enantiomer can direct the reaction to a specific site. nih.gov This principle could be applied to create chiral acetal derivatives from related chlorobenzaldehyde precursors.

Control in Cross-Coupling Reactions: Stereocenters can also be introduced during cross-coupling reactions. In nickel-catalyzed cross-electrophile couplings of benzylic alcohols with alkenyl electrophiles, high enantioselectivity is achieved through the use of chiral ligands. acs.org DFT calculations for these systems show that the observed stereochemistry arises from the energetic difference between two diastereomeric transition states for the addition of a radical to the nickel intermediate. acs.org The favored transition state minimizes steric repulsion between the substrate's aryl group and the bulky chiral ligand. acs.org

Similarly, if this compound were subjected to an asymmetric cross-coupling reaction designed to create a stereocenter (e.g., forming an atropisomeric biaryl system or a new chiral center on a coupling partner), the stereochemical outcome would be dictated by the chiral environment created by the catalyst's ligand. The transition states leading to the different stereoisomers would be diastereomeric, and the selectivity would depend on the difference in their free energies of activation. Elucidating these pathways would again rely on a combination of experimental screening of chiral ligands and computational modeling of the key stereodetermining transition states.

Advanced Applications in Organic Synthesis and Pharmaceutical Science

1-Chloro-4-(dimethoxymethyl)benzene as a Core Building Block in Fine Chemical Synthesis

Synthesis of Complex Aryl Aldehydes and Related Functionalized Scaffolds

The primary role of this compound in organic synthesis is to act as a stable, protected precursor to 4-chlorobenzaldehyde (B46862). solubilityofthings.com The acetal (B89532) functionality is robust under neutral or basic conditions, which are common in many synthetic transformations such as Grignard reactions, metal-catalyzed cross-couplings, or nucleophilic substitutions.

Application in Heterocyclic Chemistry (e.g., Pyrazole (B372694), Benzothiazole (B30560), Dihydropyridine (B1217469), Benzopyran Systems)

The deprotected form, 4-chlorobenzaldehyde, is a crucial starting material for the synthesis of numerous heterocyclic compounds through condensation and multicomponent reactions.

Pyrazole Systems: Pyrazoles can be synthesized by the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. An alternative and widely used method involves the reaction of α,β-unsaturated ketones with hydrazines. 4-chlorobenzaldehyde is used to form the initial α,β-unsaturated ketone (a chalcone) or can be directly condensed with a pre-formed pyrazolone (B3327878) to yield substituted pyrazole derivatives. rsc.orgorientjchem.org These reactions are fundamental in creating pyrazole-based scaffolds for medicinal chemistry.

Benzothiazole Systems: The synthesis of 2-substituted benzothiazoles is frequently achieved through the condensation of an aromatic aldehyde with 2-aminothiophenol. researchgate.net The reaction of 4-chlorobenzaldehyde with 2-aminothiophenol, often under heating, leads to the formation of 2-(4-chlorophenyl)benzothiazole. This reaction is a straightforward and efficient method for accessing this important heterocyclic core. researchgate.net

Dihydropyridine and Benzopyran Systems: Multicomponent reactions (MCRs) are highly efficient for building complex molecular structures in a single step. 4-chlorobenzaldehyde is a common aldehyde component in reactions like the Hantzsch dihydropyridine synthesis. Furthermore, it is employed in the synthesis of 4H-pyran and related benzopyran systems. For example, the one-pot reaction of 4-chlorobenzaldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound (like ethyl acetoacetate (B1235776) or dimedone) yields highly functionalized 4H-pyran or 4H-chromene (a benzopyran derivative) scaffolds. growingscience.comnih.gov

Heterocyclic SystemGeneral Synthetic ApproachRole of 4-ChlorobenzaldehydeReference(s)
Pyrazole Condensation with hydrazine derivatives or pyrazolones.Key aldehyde component. rsc.orgorientjchem.org
Benzothiazole Condensation with 2-aminothiophenol.Provides the C2-aryl substituent. researchgate.net
4H-Dihydropyridine Hantzsch synthesis (multicomponent reaction).Aldehyde source for the C4 position.
4H-Pyran / 4H-Chromene Multicomponent cyclocondensation.Aldehyde component reacting with malononitrile and an active methylene (B1212753) compound. growingscience.comnih.gov

Strategic Intermediate in Pharmaceutical Development

Role in the Synthesis of Specific Drug Candidates (e.g., Dapagliflozin Intermediates)

This compound and its structural analogs are critical intermediates in the synthesis of modern pharmaceuticals. A prominent example is its relevance to the development of Dapagliflozin, an SGLT2 inhibitor used for treating type-2 diabetes.

While many patented syntheses of Dapagliflozin start from different precursors, the synthesis of its metabolites, such as oxo-dapagliflozin, illustrates the strategic importance of the acetal/ketal functionality. In one reported synthesis, the key intermediate 4-bromo-1-chloro-2-((4-ethoxyphenyl)dimethoxymethyl)benzene is utilized. This compound, a close analog of this compound, undergoes a lithium-halogen exchange followed by reaction with a protected gluconolactone. The dimethoxymethyl group (a ketal in this case) serves to protect the carbonyl function during these demanding reaction steps. The subsequent removal of the protecting groups under acidic conditions yields the final complex structure. This demonstrates the crucial role of such protected intermediates in enabling the successful synthesis of complex drug molecules like Dapagliflozin.

Contributions to the Development of Other Bioactive Molecules

The utility of this compound extends to the development of a wide range of other bioactive molecules, primarily through its conversion to 4-chlorobenzaldehyde. The resulting heterocyclic scaffolds are known to possess diverse pharmacological activities.

Antimicrobial and Anticancer Agents: 4H-Pyran derivatives, synthesized using 4-chlorobenzaldehyde, have been investigated for their biological properties and have shown potential as anticancer, anti-HIV, antimicrobial, and anti-inflammatory agents. growingscience.com

Antibacterial and Cytotoxic Compounds: Pyrazole derivatives synthesized from 4-chlorobenzaldehyde have been evaluated for their potential as antibacterial and cytotoxic agents, forming a basis for the development of new therapeutic compounds. orientjchem.org

Diverse Pharmacological Agents: The benzothiazole core, accessible from 4-chlorobenzaldehyde, is a privileged structure in medicinal chemistry, found in compounds with antitumor, analgesic, and antileishmanial properties.

Industrial Relevance and Scalability Considerations

The industrial importance of this compound is underscored by its commercial availability from numerous chemical suppliers and its application as a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. sigmaaldrich.comsolubilityofthings.com The parent compound, 4-chlorobenzaldehyde, is produced on an industrial scale, often through the hydrolysis of p-chlorotoluene after chlorination. chemicalbook.com

For large-scale synthesis, reaction efficiency, cost of reagents, and ease of purification are paramount. The use of this compound as a protected aldehyde is advantageous as it often leads to cleaner reactions and higher yields, simplifying downstream processing. Research into the synthesis of its derivatives focuses on developing greener and more efficient catalytic methods to meet industrial demands. This includes the use of reusable, natural, or heterogeneous catalysts for multicomponent reactions, which reduces waste and simplifies product isolation. growingscience.comnih.gov The development of scalable, high-yield processes for intermediates like this is critical for the economic viability of producing complex final products such as active pharmaceutical ingredients.

Computational and Theoretical Chemistry Studies on 1 Chloro 4 Dimethoxymethyl Benzene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like 1-Chloro-4-(dimethoxymethyl)benzene. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or cc-pVDZ), can be used to optimize the molecular geometry and compute a range of electronic descriptors. nanobioletters.comeudl.eu

The optimized geometry reveals the spatial arrangement of atoms, including bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For this compound, calculations would likely show a slight distortion of the benzene (B151609) ring from a perfect hexagon due to the electronic effects of the chloro and dimethoxymethyl substituents. nanobioletters.com

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value
C-Cl Bond Length~1.74 Å
C-C (Aromatic) Bond Lengths~1.39 - 1.40 Å
C(Aryl)-C(Acetal) Bond Length~1.51 Å
C(Acetal)-O Bond Lengths~1.41 Å
O-C(Methyl) Bond Lengths~1.43 Å
C-C-C (Aromatic) Bond Angles~118° - 121°
Cl-C-C (Aromatic) Bond Angle~119°
C-O-C Bond Angle~114°

Note: These are typical values and may vary depending on the specific DFT functional and basis set used.

Electronic structure analysis through DFT provides insights into the molecule's reactivity. The distribution of electron density is influenced by the electronegative chlorine atom, which withdraws electron density from the ring via the inductive effect, and the dimethoxymethyl group. The oxygen atoms of the dimethoxymethyl group can donate electron density to the ring through resonance, although this effect is generally weaker than its inductive withdrawal.

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com For this compound, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO may have significant contributions from the C-Cl antibonding orbital.

Mulliken charge analysis can quantify the partial charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. eudl.eu The carbon atom attached to the chlorine will exhibit a positive partial charge, while the chlorine atom will be negatively charged. The oxygen atoms of the acetal (B89532) group will also carry negative partial charges. These charge distributions are critical for predicting how the molecule will interact with other reagents.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling can be employed to simulate the reaction pathways for the synthesis of this compound, which is typically formed through the acid-catalyzed acetalization of 4-chlorobenzaldehyde (B46862) with methanol (B129727). eudl.eu Computational studies, often using ab initio or DFT methods, can map out the potential energy surface of the reaction, identifying intermediates, transition states, and the corresponding activation energies. eudl.eunih.gov

A theoretical study on the acetalization of the isomeric 3-chlorobenzaldehyde (B42229) provides a relevant model for this process. eudl.eu The reaction mechanism involves several key steps:

Protonation of the carbonyl oxygen of 4-chlorobenzaldehyde by an acid catalyst (e.g., HCl).

Nucleophilic attack of a methanol molecule on the protonated carbonyl carbon, leading to the formation of a hemiacetal intermediate.

Protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized carbocation.

Nucleophilic attack of a second methanol molecule on the carbocation.

Deprotonation of the resulting oxonium ion to yield the final product, this compound, and regenerate the acid catalyst.

Computational analysis of this pathway for 3-chlorobenzaldehyde acetalization showed that the formation of the hemiacetal is associated with a higher formation energy, indicating its lability, while the final acetal product has a lower formation energy, signifying its stability. eudl.eu A similar trend would be expected for the 4-chloro isomer.

Table 2: Calculated Relative Energies for Intermediates in the Acetalization of a Chlorobenzaldehyde

SpeciesRelative Energy (kJ/mol)
Reactants (Chlorobenzaldehyde + 2 CH₃OH)0
Protonated Chlorobenzaldehyde+ΔE₁
Hemiacetal Intermediate+ΔE₂
Protonated Hemiacetal+ΔE₃
Carbocation Intermediate+ΔE₄
Oxonium Ion+ΔE₅
Product (this compound + H₂O)-ΔE_final

Note: The energy values (ΔE) are illustrative and would be determined through specific calculations for the 4-chloro isomer.

These simulations provide a detailed, step-by-step understanding of the reaction energetics, allowing for the identification of the rate-determining step and the optimization of reaction conditions.

Structure-Reactivity Relationship (SRR) Analysis in Functionalized Aryl Systems

The chemical behavior of this compound is best understood by analyzing the electronic effects of its substituents and comparing it to other functionalized aryl systems. Structure-Reactivity Relationship (SRR) analysis helps in predicting how changes in molecular structure affect reactivity.

The benzene ring is substituted with two groups that exert opposing electronic effects:

Chloro Group (-Cl): This is an electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the ring towards electrophilic aromatic substitution. However, it is also an ortho-, para-director because the lone pairs on the chlorine atom can be donated to the ring through resonance, stabilizing the cationic intermediate (arenium ion) when the electrophile attacks at these positions.

Comparing this compound to other substituted benzenes highlights these relationships. For instance, in a study of various substituted benzaldehydes, the presence of electron-withdrawing groups like chloro or nitro groups was shown to influence the energetic properties of reaction pathways. nih.gov In contrast, electron-donating groups like methoxy (B1213986) or amino groups would increase the electron density of the aromatic ring and enhance its reactivity towards electrophiles. The reactivity of this compound would therefore be intermediate between that of benzene and more strongly deactivated systems like dichlorobenzene or nitrochlorobenzene.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Chloro-4-(dimethoxymethyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves chlorination of dimethoxymethyl-substituted benzene precursors. For analogous compounds, reactions often use chlorinating agents (e.g., Cl2, SO2Cl2) under controlled temperatures (0–25°C) in inert solvents like dichloromethane . Optimization requires monitoring by TLC or GC-MS to avoid over-chlorination. Base catalysts (e.g., NaOH) may enhance selectivity for mono-chlorinated products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.2–3.8 ppm), and dimethoxymethyl methylenes (δ 4.5–5.5 ppm). Coupling patterns in <sup>13</sup>C DEPT confirm substitution positions .
  • FT-IR : Stretching vibrations for C-Cl (550–650 cm<sup>-1</sup>) and C-O (1050–1250 cm<sup>-1</sup>) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]<sup>+</sup> and fragmentation patterns for structural validation.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods for synthesis and handling due to potential volatility (estimated vapor pressure ~5–10 mm Hg, extrapolated from similar chlorinated aromatics ). Wear nitrile gloves and chemical-resistant aprons. Store in amber glass under nitrogen to prevent hydrolysis of the dimethoxymethyl group. Safety showers and eye wash stations must be accessible .

Advanced Research Questions

Q. How does the dimethoxymethyl group’s electronic effects influence reactivity in cross-coupling reactions?

  • Methodological Answer : The dimethoxymethyl group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. In Suzuki-Miyaura couplings, use Pd(PPh3)4 (2–5 mol%) with aryl boronic acids in THF/Na2CO3 (60°C, 12 h). Monitor regioselectivity via <sup>19</sup>F NMR if fluorinated partners are used .

Q. How can researchers resolve contradictions in reported yields for multi-step syntheses using this compound?

  • Methodological Answer : Yield discrepancies often arise from impurities in starting materials or side reactions (e.g., demethylation under acidic conditions). Implement:

  • HPLC-PDA Purity Checks : Quantify starting material purity (>98%).
  • In Situ Monitoring : Use ReactIR to track intermediate formation.
  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions .

Q. What computational models predict the environmental fate of this compound?

  • Methodological Answer :

  • Biodegradation : Use EPI Suite to estimate Koc (soil adsorption) and t1/2 in water. For similar compounds, Koc ~1600 suggests moderate mobility in soil; hydrolysis half-life >100 days at pH 7 .
  • Atmospheric Degradation : Model OH radical reaction rates (kOH ~2.4×10<sup>-13</sup> cm<sup>3</sup>/molecule-sec) using AOPWIN, predicting atmospheric persistence >60 days .

Q. How can stereoselective functionalization of the dimethoxymethyl group be achieved?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) enable enantioselective oxidation or C–H activation. For α-functionalization, employ Noyori hydrogenation with Ru-BINAP catalysts (90% ee, 0°C, 24 h) .

Q. What in vitro assays assess the compound’s interaction with biomolecules?

  • Methodological Answer :

  • Fluorescence Quenching : Titrate with human serum albumin (HSA) and measure λex 280 nm/λem 340 nm shifts to calculate binding constants (Kd).
  • CYP450 Inhibition : Use liver microsomes and LC-MS/MS to monitor metabolite formation (e.g., 7-ethoxyresorufin-O-deethylase activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.